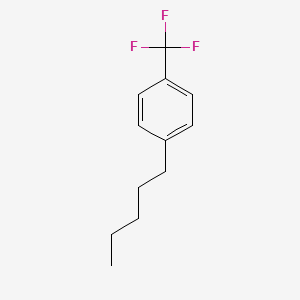
1-Pentyl-4-(trifluoromethyl)benzene
Descripción general
Descripción
“1-Pentyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C12H15F3 . It is a derivative of benzene, which is a simple aromatic ring (benzene) with a trifluoromethyl group (-CF3) and a pentyl group (-C5H11) attached to it .
Synthesis Analysis
The synthesis of trifluoromethyl ethers, such as “this compound”, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a trifluoromethyl group (-CF3) and a pentyl group (-C5H11) attached to it .Aplicaciones Científicas De Investigación
Arylation of Hydrocarbyl Ligands via C–H Bond Activation
A noteworthy application of 1-Pentyl-4-(trifluoromethyl)benzene derivatives involves the arylation of hydrocarbyl ligands formed from n-alkanes through C–H bond activation. In a study by Moriya et al. (2009), triruthenium complex 2, containing a perpendicularly coordinated 1-pentyne ligand, reacts with benzene to yield μ3-benzyne–μ3-pentylidyne complex 5. This process showcases the formation of linear alkylbenzene by pentane and benzene reaction on a trimetallic plane, illustrating a novel approach to synthesizing n-pentylbenzene, which is challenging to produce via conventional Friedel–Crafts alkylation (Moriya, Tahara, Takao, & Suzuki, 2009).
Solvation Dynamics in Ionic Liquids and Microemulsions
Adhikari et al. (2007) explored solvation dynamics in neat ionic liquid 1-pentyl-3-methyl-imidazolium tetra-fluoroborate ([pmim][BF4]) and its microemulsion in Triton X-100 (TX-100)/benzene, highlighting the structural heterogeneity in neat ionic liquid and IL microemulsion due to the clustering of pentyl groups. This study provides insights into the micro-environmental variations and their effects on solvation dynamics, essential for understanding the solvation behavior in neat and microemulsion ionic liquids (Adhikari, Sahu, Dey, Ghosh, Mandal, & Bhattacharyya, 2007).
Photoinitiated Polymerization of Columnar Stacks
Masuda et al. (2003) demonstrated the photoinitiated polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives. This study showcases the potential of using photoinitiated processes to polymerize monomers in their self-assembled state, leading to the creation of polymers with unique properties and applications, such as high-axial-ratio nanometer-sized fibrous morphologies (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).
Synthesis of Liquid Crystal Intermediate
The synthesis of 1-bromo-4-n-pentyl benzene, a crucial intermediate for liquid crystal production, was studied by Feng Bo-cheng et al. (2004), employing bromobenzene, n-pentoyl chloride, and hydrazine hydrate through Friedel-Crafts reaction and Wolff-Kishner-Huang reduction. This research contributes to the efficient production of high-purity liquid crystal intermediates, highlighting the significance of chemical synthesis in the development of materials for electronic displays (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004).
Mecanismo De Acción
Target of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 1-Pentyl-4-(trifluoromethyl)benzene may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in sm cross-coupling reactions , which are key processes in the synthesis of various organic compounds.
Result of Action
Its participation in sm cross-coupling reactions suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds .
Action Environment
It is known that the success of sm cross-coupling reactions, in which the compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
1-pentyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHBUDJCWRIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)

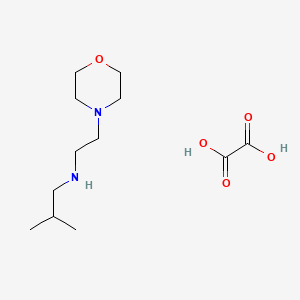
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)
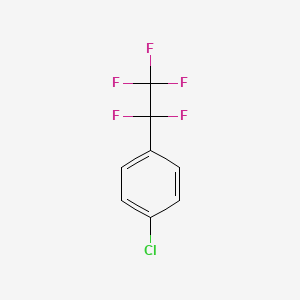
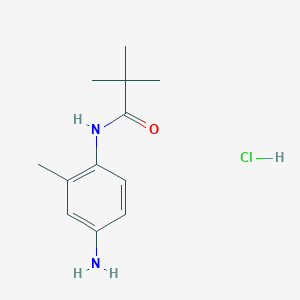
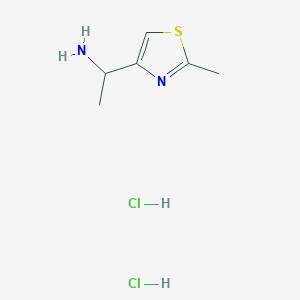
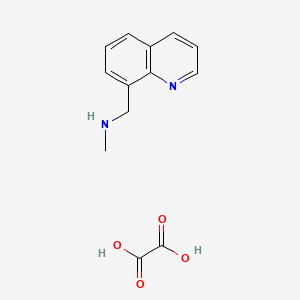
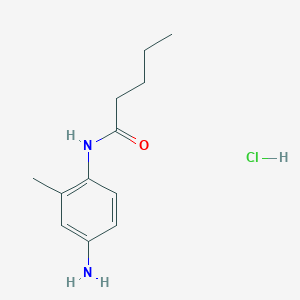
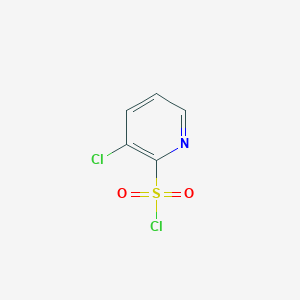
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3088709.png)
![{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3088714.png)
![3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B3088734.png)
